

SMARCA2-IN-4 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SMARCA2-IN-4

Cat. No.: B12937369

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An In-depth Technical Guide to SMARCA2-IN-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **SMARCA2-IN-4**, a potent inhibitor of the bromodomains within the SWI/SNF chromatin remodeling complex.

Chemical Structure and Properties

SMARCA2-IN-4, also known as Compound 26, is a small molecule inhibitor with the chemical formula C₁₇H₁₉ClN₄O.[1][2] It has a molecular weight of 330.81 g/mol .[1][2]

Chemical Structure:

SMARCA2-IN-4 Chemical Structure

Table 1: Physicochemical Properties of SMARCA2-IN-4



Property	Value	Reference
IUPAC Name	8-(4-chlorophenyl)-1-(4- methylpiperazin-1- yl)pyrrolo[1,2-a]pyrazin-4(1H)- one	(Generated from SMILES)
CAS Number	1915012-19-9	[1][3]
Molecular Formula	C17H19CIN4O	[1][2]
Molecular Weight	330.81 g/mol	[1][2]
SMILES	CN1CCN(C=C2N=C(C3=CC= C(Cl)C=C3)C(=O)N2CC1)CC1	[3]

Biological Activity

SMARCA2-IN-4 is an inhibitor of the SWI/SNF (Switch/Sucrose Non-Fermentable) chromatin remodeling complex, exerting its effect by targeting the bromodomains of key subunits.[3] The SWI/SNF complex is a crucial regulator of gene expression, and its dysregulation is implicated in various cancers.

The compound exhibits high affinity for the bromodomains of several SWI/SNF complex members.[3]

Table 2: Binding Affinity (Kd) of SMARCA2-IN-4 for SWI/SNF Bromodomains

Target Bromodomain	Dissociation Constant (Kd)
PB1(5)	124 nM
SMARCA2B	262 nM
SMARCA4	417 nM

These binding affinities indicate that **SMARCA2-IN-4** is a potent and multi-targeted inhibitor of the bromodomain-containing proteins within the SWI/SNF complex.

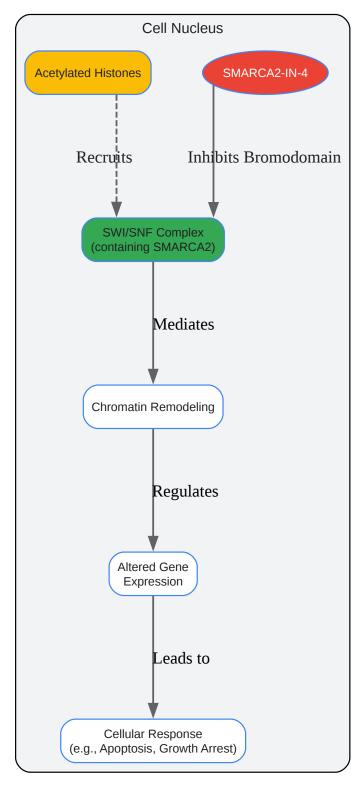


Mechanism of Action and Signaling Pathway

SMARCA2-IN-4 functions by competitively binding to the acetyl-lysine binding pocket of the bromodomains within the SWI/SNF complex. This inhibition prevents the "reading" of acetylated histone marks, a critical step in the recruitment of the SWI/SNF complex to specific genomic loci. By disrupting this interaction, **SMARCA2-IN-4** interferes with the chromatin remodeling activities of the SWI/SNF complex, leading to alterations in gene expression.

The downstream effects of SMARCA2 bromodomain inhibition are complex and context-dependent. The SWI/SNF complex regulates the expression of a multitude of genes involved in cellular processes such as proliferation, differentiation, and DNA repair. Inhibition of its function can therefore impact these fundamental pathways.





Simplified Signaling Pathway of SMARCA2-IN-4 Action

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Caption: Simplified pathway of SMARCA2-IN-4 action.



Experimental Protocols

The binding affinities (Kd values) of **SMARCA2-IN-4** were determined using a biophysical assay, likely Isothermal Titration Calorimetry (ITC) or a similar technique, as described in the primary literature. The following provides a generalized methodology based on standard practices for such experiments.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

Objective: To measure the thermodynamic parameters of binding between **SMARCA2-IN-4** and the target bromodomain, from which the dissociation constant (Kd) can be derived.

Materials:

- Purified recombinant bromodomain protein (e.g., SMARCA2B, SMARCA4, PB1(5)).
- SMARCA2-IN-4 compound of high purity.
- ITC instrument (e.g., Malvern MicroCal).
- Assay buffer (e.g., PBS or HEPES-based buffer with appropriate pH and salt concentrations).
- DMSO for compound dissolution.

Procedure:

- Sample Preparation:
 - The bromodomain protein is extensively dialyzed against the assay buffer to ensure buffer matching.
 - SMARCA2-IN-4 is dissolved in 100% DMSO to create a high-concentration stock solution.
 A working solution is then prepared by diluting the stock into the assay buffer, ensuring the final DMSO concentration is low (typically <1%) to minimize solvent effects.
- ITC Experiment Setup:



- The sample cell of the ITC instrument is filled with the purified bromodomain protein solution at a known concentration.
- The injection syringe is loaded with the SMARCA2-IN-4 solution at a concentration typically 10-20 times that of the protein.

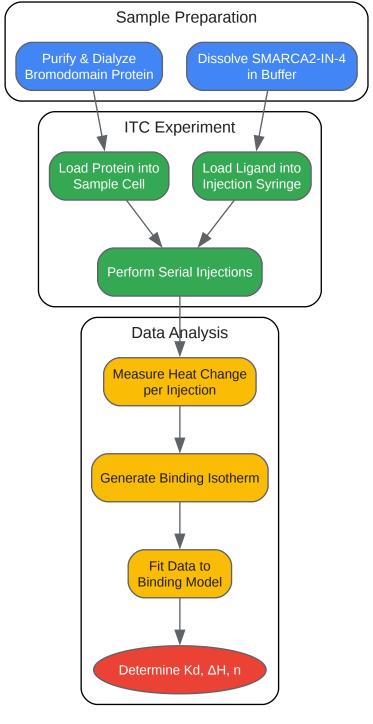
Titration:

- A series of small, precise injections of the SMARCA2-IN-4 solution are made into the sample cell containing the bromodomain protein.
- The heat change associated with each injection is measured by the instrument. The initial
 injections result in a larger heat change as there are many available binding sites on the
 protein. As the protein becomes saturated with the ligand, the heat change per injection
 decreases until it approaches the heat of dilution.

Data Analysis:

- The raw ITC data (heat change per injection) is integrated to generate a binding isotherm,
 which plots the heat change as a function of the molar ratio of ligand to protein.
- This isotherm is then fitted to a suitable binding model (e.g., a one-site binding model)
 using the instrument's software.
- The fitting process yields the stoichiometry of binding (n), the binding enthalpy (ΔH), and the association constant (Ka). The dissociation constant (Kd) is then calculated as the reciprocal of Ka (Kd = 1/Ka).





Experimental Workflow for ITC

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Caption: General workflow for ITC experiments.



This guide provides a foundational understanding of **SMARCA2-IN-4** for researchers and drug development professionals. Further investigation into the specific downstream gene targets and cellular consequences of inhibiting the SMARCA2 bromodomain will be crucial for elucidating its full therapeutic potential.

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- To cite this document: BenchChem. [SMARCA2-IN-4 chemical structure and properties].
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